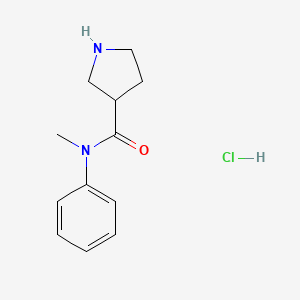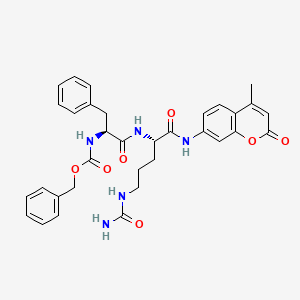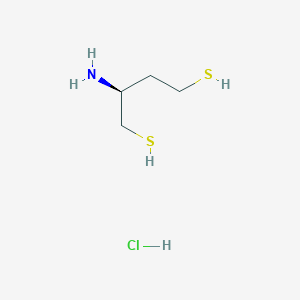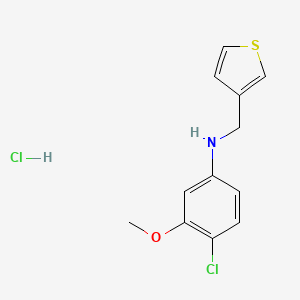
N-methyl-N-phenylpyrrolidine-3-carboxamide hydrochloride
概要
説明
“N-methyl-N-phenylpyrrolidine-3-carboxamide hydrochloride” is a chemical compound with the CAS Number: 1579171-16-6 . It has a molecular weight of 240.73 and is typically in powder form . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H16N2O.ClH/c1-14(11-5-3-2-4-6-11)12(15)10-7-8-13-9-10;/h2-6,10,13H,7-9H2,1H3;1H . This indicates that the compound has a pyrrolidine ring, which is a five-membered ring with one nitrogen atom .Physical And Chemical Properties Analysis
This compound has a molecular weight of 240.73 . It is typically stored at room temperature .作用機序
N-methyl-N-phenylpyrrolidine-3-carboxamide hydrochloride works by increasing the levels of dopamine and norepinephrine in the brain, which are neurotransmitters that play a key role in regulating attention and mood. This compound inhibits the reuptake of dopamine and norepinephrine, leading to increased levels of these neurotransmitters in the brain.
Biochemical and Physiological Effects:
This compound has been found to increase heart rate, blood pressure, and body temperature. It also increases the release of glucose and fatty acids into the bloodstream. These effects are due to the activation of the sympathetic nervous system by this compound.
実験室実験の利点と制限
N-methyl-N-phenylpyrrolidine-3-carboxamide hydrochloride has several advantages for lab experiments, including its ability to improve cognitive functions and its well-established safety profile. However, this compound can also have confounding effects on other physiological processes, such as heart rate and blood pressure, which may need to be controlled for in experiments.
将来の方向性
Future research on N-methyl-N-phenylpyrrolidine-3-carboxamide hydrochloride could focus on its potential use in treating other psychiatric disorders, such as depression, anxiety, and addiction. Additionally, research could focus on developing new formulations of this compound that have longer-lasting effects and fewer side effects. Finally, research could investigate the long-term effects of this compound use on cognitive functions and brain development.
科学的研究の応用
N-methyl-N-phenylpyrrolidine-3-carboxamide hydrochloride has been extensively studied for its therapeutic potential in treating ADHD and narcolepsy. It has been found to improve cognitive functions, including attention, memory, and learning. This compound has also been studied for its potential use in the treatment of depression, anxiety, and addiction.
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
特性
IUPAC Name |
N-methyl-N-phenylpyrrolidine-3-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O.ClH/c1-14(11-5-3-2-4-6-11)12(15)10-7-8-13-9-10;/h2-6,10,13H,7-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKWCHBHXQKZSHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2CCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}methylamine hydrochloride](/img/structure/B1458404.png)

![3-(4-Chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1458407.png)





![N'-[5-[(2R,4S,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-6-oxo-1H-pyrimidin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B1458418.png)
